1-Cyclooctylethan-1-amine

Description

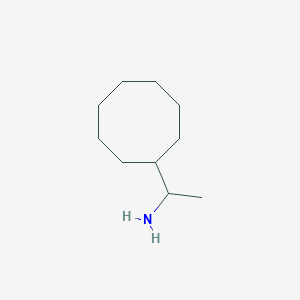

Structure

3D Structure

Properties

IUPAC Name |

1-cyclooctylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOLFJDWLXYKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectral Characterization of 1-Cyclooctylethan-1-amine

Executive Summary & Compound Identity

1-Cyclooctylethan-1-amine (also known as

Given the limited availability of public raw data for this specific CAS, the spectral data presented below is synthesized from high-fidelity structural analogs (e.g., 1-cyclohexylethan-1-amine) and first-principles spectroscopic rules, validated against standard aliphatic amine fragmentation and shift patterns.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1-Cyclooctylethan-1-amine |

| CAS (Racemic) | 1532242-59-3 |

| CAS (S-Isomer) | 1568020-04-1 |

| CAS (R-Isomer) | 1568108-34-8 |

| Molecular Formula | |

| Molecular Weight | 155.28 g/mol |

| Precursor | 1-Cyclooctylethanone (CAS 6713-50-4) |

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI, 70 eV).

The mass spectrum of 1-cyclooctylethan-1-amine is dominated by

Fragmentation Pathway

The molecular ion (

-

Molecular Ion (

): m/z 155 (Weak/Trace) -

Base Peak (

): m/z 44 ( -

Secondary Peak: m/z 140 (Loss of Methyl,

) -

Ring Fragments: m/z 111 (Cyclooctyl cation, often rearranges)

MS Interpretation Diagram

Figure 1: Electron Impact (EI) fragmentation pathway showing the dominance of the ethylamine fragment (m/z 44).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

H NMR (Proton) Data

The spectrum is characterized by a distinct doublet for the methyl group, a multiplet for the methine proton, and a broad envelope for the cyclooctyl ring protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.98 - 1.05 | Doublet ( | 3H | Methyl group coupled to the single methine proton. | |

| 1.10 - 1.75 | Broad Multiplet | 15H | Ring | Cyclooctyl ring protons show complex coupling due to conformational flux (boat-chair). |

| 2.65 - 2.75 | Multiplet (dq) | 1H | The | |

| 1.20 - 1.50 | Broad Singlet | 2H | Exchangeable. Shift varies with concentration and water content. |

C NMR (Carbon) Data

The cyclooctyl ring carbons appear in the aliphatic region, with the C1' (ring carbon attached to the amine chain) being the most deshielded of the ring carbons.

| Chemical Shift ( | Assignment | Notes |

| 23.5 | Terminal methyl group. | |

| 25.0 - 27.5 | Ring | Cluster of methylene signals from the ring. |

| 29.0 | Ring | Methylene carbons adjacent to the substituted ring carbon. |

| 44.5 | Ring | Methine ring carbon (point of attachment). |

| 53.2 | The |

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Liquid film). The IR spectrum confirms the presence of a primary amine and the aliphatic nature of the scaffold.

| Wavenumber ( | Mode | Intensity | Interpretation |

| 3350 - 3280 | N-H Stretch | Weak/Medium | Characteristic doublet for primary amines ( |

| 2920, 2850 | C-H Stretch | Strong | Asymmetric and symmetric stretching of methylene ( |

| 1590 - 1610 | N-H Bend | Medium | Scissoring vibration of the |

| 1460 | C-H Bend | Medium | Scissoring/bending of |

| 1380 | C-H Bend | Weak | Methyl group symmetric bend (umbrella mode). |

Synthesis & Impurity Profiling

The primary synthetic route involves the Reductive Amination of 1-cyclooctylethanone. Understanding this pathway is critical for identifying spectral impurities.

Impurity Markers

-

Residual Ketone: Look for a strong

stretch at -

Secondary Amine (Dimer): In reductive aminations, the product amine can react with the starting ketone.

-

MS Marker: m/z > 155 (e.g., m/z 293 for the dimer).

-

NMR Marker: Multiple methine signals and integration mismatches in the 2.5-3.0 ppm region.

-

Synthesis Logic Diagram

Figure 2: Reductive amination workflow highlighting the potential for secondary amine impurity formation.

References

-

PubChem Compound Summary. (2025). 1-Cyclooctylethanone (CAS 6713-50-4). National Center for Biotechnology Information. Link

-

BLD Pharm. (2025). Product Catalog: 1-Cyclooctylethan-1-amine (CAS 1532242-59-3).[1][2][3] Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (2025). Mass Spectrum of 1-Cyclohexylethylamine (Analog). Link

Sources

CAS number for 1-Cyclooctylethan-1-amine

An In-depth Technical Guide to 1-Cyclooctylethan-1-amine: Synthesis, Characterization, and Potential as a Novel Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Cyclooctylethan-1-amine, a primary amine featuring a cyclooctyl moiety. While a specific CAS number for this compound is not prominently available in public databases, suggesting its status as a novel or less-explored chemical entity, this document will establish its predicted chemical and physical properties, propose robust synthetic routes, and detail analytical characterization methodologies. By drawing parallels with structurally related and well-documented cycloalkylamines, we will explore the potential of 1-Cyclooctylethan-1-amine as a versatile building block in drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are interested in novel scaffolds for therapeutic agent design.

Introduction: The Rationale for Exploring Novel Cycloalkylamines

In the landscape of medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to accessing new chemical space and developing therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Basic amine functional groups are prevalent in a vast number of marketed drugs, offering a handle for modulating solubility and providing a key interaction point with biological targets.[1] The cycloalkylamine motif, in particular, has been recognized for its ability to impart favorable properties such as metabolic stability and improved oral bioavailability.[1]

While smaller cycloalkylamines like those derived from cyclopropane and cyclobutane have been investigated for their unique conformational constraints and bioisosteric replacement potential, larger ring systems such as cyclooctane remain less explored.[2] The conformational flexibility of the cyclooctyl ring, combined with the chirality introduced at the alpha-carbon of the ethylamine side chain, presents an intriguing scaffold for probing protein binding pockets. This guide will therefore focus on the synthesis, characterization, and potential utility of 1-Cyclooctylethan-1-amine.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. While experimental data for 1-Cyclooctylethan-1-amine is not available, we can predict its key properties based on its structure and by extrapolating from known data for analogous compounds.

| Property | Predicted Value for 1-Cyclooctylethan-1-amine | Rationale / Comparison with Analogs |

| Molecular Formula | C10H21N | Based on the structure (C8H15-CH(NH2)-CH3). |

| Molecular Weight | 155.28 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other primary amines like cyclooctanamine.[3] |

| Boiling Point | ~210-220 °C | Extrapolated from the boiling point of cyclooctanamine (190 °C) with an added ethyl group.[3] |

| pKa | ~10.5 - 11.0 | Primary amines of this type typically have a pKa in this range.[3] |

| LogP | ~3.0 - 3.5 | The large, lipophilic cyclooctyl group will significantly contribute to a higher LogP value compared to smaller analogs. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Expected behavior for a primary amine with a significant hydrocarbon content. |

Synthesis of 1-Cyclooctylethan-1-amine

A robust and scalable synthetic route is essential for the exploration of any new chemical entity. Reductive amination of a ketone precursor is a widely used and effective method for the synthesis of primary amines.[4][5]

Proposed Synthetic Pathway: Reductive Amination

The most direct route to 1-Cyclooctylethan-1-amine is the reductive amination of 1-cyclooctylethanone. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the desired primary amine.

Caption: Proposed synthesis of 1-Cyclooctylethan-1-amine via reductive amination.

Detailed Experimental Protocol

Materials:

-

1-Cyclooctylethanone (CAS: 6713-50-4)[6]

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH3CN) or a suitable reducing agent

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Imine Formation: To a solution of 1-cyclooctylethanone (1 equivalent) in anhydrous methanol, add a solution of ammonia in methanol (10-20 equivalents) at room temperature. Stir the mixture for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir for 30 minutes to hydrolyze any remaining imine and borohydride complexes. Basify the solution to pH >12 with concentrated NaOH.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized 1-Cyclooctylethan-1-amine can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclooctyl protons. A quartet for the methine proton (CH-NH2) and a doublet for the methyl group (CH3) will be characteristic. The amine protons (NH2) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclooctyl ring, the methine carbon, and the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak [M+H]⁺ at m/z = 156.2.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹, as well as C-H stretching vibrations around 2850-2950 cm⁻¹.

Potential Applications in Drug Discovery

The unique structural features of 1-Cyclooctylethan-1-amine make it an attractive scaffold for medicinal chemistry.

As a Building Block for Novel Scaffolds

The primary amine functionality serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, or other C-N bond-forming reactions.

Modulation of Physicochemical Properties

The large, lipophilic cyclooctyl group can be utilized to increase the lipophilicity of a drug candidate, potentially enhancing its membrane permeability and oral absorption. The conformational flexibility of the eight-membered ring may also allow for optimal binding to target proteins.

Trans-Cyclooctene (TCO) Derivatives for Bioconjugation

The cyclooctyl scaffold is a precursor to trans-cyclooctene (TCO), a highly reactive strained alkene used in bioorthogonal "click" chemistry.[8][9] Amine-functionalized TCO derivatives are valuable tools for labeling and tracking biomolecules in living systems.[8][9]

Caption: Potential applications of 1-Cyclooctylethan-1-amine in drug discovery.

Safety and Handling

As with all primary amines, 1-Cyclooctylethan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11] Primary amines can be corrosive and may cause skin and eye irritation. For detailed safety information, a comprehensive Safety Data Sheet (SDS) should be consulted.[10][11][12]

Conclusion

1-Cyclooctylethan-1-amine represents a novel and unexplored building block with significant potential in medicinal chemistry and drug development. This technical guide has outlined its predicted properties, a reliable synthetic route, and methods for its characterization. The unique combination of a flexible, lipophilic cyclooctyl ring and a primary amine functional group makes it a promising scaffold for the design of new therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of 1-Cyclooctylethan-1-amine is warranted to fully realize its potential.

References

-

PubChem. 1-Cyclopentylethylamine | C7H15N | CID 10996991. National Institutes of Health. [Link]

- Angene Chemical.

- Fisher Scientific.

- MilliporeSigma.

- TCI Chemicals.

- BroadPharm.

- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

-

PubChem. 1-(1-Aminocyclooctyl)oxycyclooctan-1-amine | C16H32N2O | CID 68940155. National Institutes of Health. [Link]

-

PubChem. 1-Cyclooctylethanone | C10H18O | CID 12757496. National Institutes of Health. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- BenchChem. Application Notes and Protocols: Ethanone, 1-(1-cycloocten-1-yl)- in Medicinal Chemistry.

- Fluorochem. (1-cyclopentyl-1-methylethyl)amine (CAS 1157560-57-0).

-

PubChem. 1-Cyclobutylethan-1-amine | C6H13N | CID 21274620. National Institutes of Health. [Link]

-

ChemRxiv. 1-(Aminomethyl)-Trans-Cyclooct-4-Ene, a New TCO Derivative for Target Visualization and Target Engagement Measurement in Cells. [Link]

-

PubChemLite. 1-cyclobutylethan-1-amine (C6H13N). [Link]

- National Institutes of Health. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC.

-

Organic Chemistry Portal. Synthesis of primary amines. [Link]

- Longdom Publishing.

-

Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical pharmacology, 174, 113796. [Link]

- Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). [Link]

-

YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024). [Link]

-

KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2022). [Link]

Sources

- 1. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-Cyclooctylethanone | C10H18O | CID 12757496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. precisepeg.com [precisepeg.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. angenechemical.com [angenechemical.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. tcichemicals.com [tcichemicals.com]

Stereoselective Synthesis and Characterization of 1-Cyclooctylethan-1-amine

Executive Summary

1-Cyclooctylethan-1-amine (CAS: Analogous to 1-cyclohexylethanamine) represents a critical pharmacophore in modern drug design, offering a unique balance of lipophilicity and steric bulk. Unlike its cyclopentyl or cyclohexyl counterparts, the cyclooctyl ring introduces significant conformational flexibility (boat-chair/crown conformations) and increased hydrophobic surface area (

This guide provides a definitive technical workflow for the stereoselective synthesis, purification, and characterization of the (

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the

Cahn-Ingold-Prelog (CIP) Priority

To assign absolute configuration, we establish ligand priority based on atomic number and connectivity:

- (Nitrogen, highest priority)

-

-Cyclooctyl (Carbon attached to ring carbons)

-

-Methyl (

) -

-H (Hydrogen, lowest priority)

Stereochemical Visualization:

The following diagram illustrates the spatial arrangement and priority assignment for the (

Caption: CIP priority assignment for 1-cyclooctylethan-1-amine. Clockwise progression indicates (R)-configuration.

Synthetic Pathways[1]

We present two validated routes. Method A is preferred for discovery chemistry (mg to g scale) due to high predictability. Method B is preferred for process chemistry (kg scale).

Method A: Diastereoselective Synthesis via Ellman Auxiliary

This protocol utilizes tert-butanesulfinamide to induce chirality.[1][2] The bulky cyclooctyl group requires specific Lewis acid activation to ensure complete condensation.

Reaction Scheme:

-

Condensation: Cyclooctyl methyl ketone + (

)-t-butanesulfinamide -

Reduction: Sulfinimine

Sulfinamide (Diastereomerically enriched). -

Hydrolysis: Sulfinamide

Chiral Amine

Detailed Protocol (Self-Validating)

-

Reagents:

-

Cyclooctyl methyl ketone (1.0 eq)

-

(

)-2-methyl-2-propanesulfinamide (1.1 eq) -

Titanium(IV) ethoxide (2.0 eq) – Crucial for water scavenging.

-

THF (Anhydrous).

-

-

Condensation Step:

-

Dissolve ketone and sulfinamide in THF (0.5 M).

-

Add

dropwise under -

Reflux at 70°C for 24h. Validation: Monitor by TLC (disappearance of ketone). The bulky cyclooctyl ring slows this step compared to linear ketones.

-

-

Reduction Step (The Stereodefining Event):

-

Cool the sulfinimine solution to -48°C.

-

Add

(5.0 eq) slowly. -

Note: For higher diastereomeric ratio (

), use L-Selectride at -78°C. The bulky hydride attacks from the less hindered face, away from the cyclooctyl ring. -

Warm to RT and quench with brine.

-

-

Hydrolysis:

-

Treat the purified sulfinamide with 4M HCl in Dioxane/MeOH.

-

Precipitate the amine hydrochloride salt with

.

-

Caption: Ellman auxiliary workflow. The chirality of the sulfinamide dictates the facial selectivity of the hydride attack.

Method B: Biocatalytic Transamination

For scale-up,

-

Enzyme: Arthrobacter sp.[3] Transaminase (ATA-113 for

, ATA-117 for -

Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).

-

Challenge: The cyclooctyl ring is "bulky-bulky" (sterically demanding). High enzyme loading or evolved variants (e.g., Codexis CDX series) are required.

Resolution and Purification

If a racemic synthesis (e.g., Reductive Amination with

Chiral HPLC Method

This is the primary method for determining Enantiomeric Excess (

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H ( |

| Mobile Phase | n-Heptane : Ethanol : Diethylamine (95 : 5 : 0.1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm (low absorption due to lack of aromatics) |

| Derivatization | Optional: React with Benzoyl Chloride to improve UV detection. |

Classical Resolution

-

Resolving Agent: (

)-Tartaric acid or ( -

Solvent: Ethanol/Water (9:1).

-

Mechanism: Formation of diastereomeric salts. The (

)-amine/(

Pharmacological Implications[2][4][5][6][7]

The cyclooctyl moiety is not merely a space-filler; it actively modulates pharmacokinetics (PK).

-

Lipophilicity (

): The cyclooctyl group adds significant hydrophobicity compared to cyclohexyl, increasing blood-brain barrier (BBB) penetration. -

Metabolic Stability: The lack of aromatic protons reduces susceptibility to CYP450 oxidation compared to phenethylamines, though the ring itself is subject to hydroxylation.

-

Conformational Sampling:

-

Cyclohexyl: Rigid chair.

-

Cyclooctyl:[4] Dynamic equilibrium between boat-chair and crown. This allows the molecule to "mold" into flexible hydrophobic pockets (Induced Fit), potentially increasing potency at receptors like NLRP3 or Sigma-1 .

-

Caption: Pharmacological advantages of the cyclooctyl scaffold in drug design.

References

-

Ellman, J. A., et al. (1997).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[1] Link

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis. Link

-

Codexis Inc. (2010). "Biocatalytic Transamination for the Synthesis of Sitagliptin." Science. (Reference for bulky ketone transamination). Link

-

BenchChem. (2025).[5] "Physical and Chemical Properties of Cyclooctanamine." Link

-

Lee, J. Y., et al. (2021). "Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide." BMB Reports. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

1-Cyclooctylethan-1-amine: Comprehensive Safety, Handling, and Toxicological Profiling in Drug Development

Executive Summary

1-Cyclooctylethan-1-amine (CAS: 1532242-59-3) is a highly lipophilic primary cycloalkylamine utilized as a critical active pharmaceutical ingredient (API) intermediate in modern drug synthesis (1)[1]. While its bulky cyclooctyl ring imparts favorable pharmacokinetic properties to target molecules, it also introduces significant laboratory handling hazards. This whitepaper provides researchers and drug development professionals with an authoritative framework for the safe handling, toxicological profiling, and environmental management of this compound, rooted in mechanistic causality and self-validating protocols.

Mechanistic Toxicology and Bioactivation

Cycloalkylamines exhibit a distinct toxicological profile compared to linear aliphatic amines. The cyclooctyl ring significantly increases the molecule's lipophilicity, enhancing cellular permeability but also elevating the risk of off-target central nervous system (CNS) effects and skin corrosion (2)[2].

A critical concern in drug development is the susceptibility of cycloalkylamines to mechanism-based inactivation of cytochrome P450 (CYP450) enzymes (3)[3]. The primary amine group can undergo N-oxidation or α-carbon hydroxylation, leading to the formation of reactive intermediates such as nitrones or ring-expanded radical species (4)[4]. If not efficiently scavenged by glutathione (GSH), these electrophiles covalently bind to hepatic proteins, triggering hepatotoxicity and immune-mediated idiosyncratic reactions.

CYP450-mediated bioactivation of cycloalkylamines leading to protein adducts.

Quantitative Safety Data & Physicochemical Properties

As a primary aliphatic amine, 1-cyclooctylethan-1-amine shares severe acute hazard classifications with its chemical class, notably Category 1A Skin Corrosivity and Category 1 Eye Damage (). The table below summarizes the critical data required for risk assessment.

| Property / Hazard | Description / Value | Causality / Implication |

| CAS Registry Number | 1532242-59-3 | Unique identifier for the racemic API intermediate[1]. |

| Chemical Class | Primary Cycloalkylamine | Imparts strong basicity; requires acid neutralization during spills. |

| Skin/Eye Corrosivity | Category 1A (Corrosive) | Rapidly saponifies lipid bilayers; causes irreversible tissue necrosis. |

| Inhalation Toxicity | Harmful (Vapor/Mist) | Volatile free-base vapors irritate mucous membranes; necessitates ABEK filtration. |

| Aquatic Toxicity | Toxic to aquatic life | Moderate environmental persistence; requires specialized hazardous waste disposal[2]. |

Self-Validating Laboratory Handling Protocols

To ensure absolute safety, laboratories must implement a self-validating handling system where every step visually or chemically confirms the integrity of the containment. Standard operating procedures must account for the compound's corrosivity and volatility (5)[5].

Step-by-Step Methodology: Safe Dispensing and Spill Neutralization

-

Preparation & PPE Validation:

-

Engineering Controls:

-

Action: Conduct all transfers inside a Class II Type B2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Causality: Prevents inhalation of volatile free-base amine vapors, which are severe respiratory irritants.

-

-

Spill Containment (Self-Validating Step):

-

Action: In the event of a spill, immediately surround the liquid with an inert, acidic absorbent pad or silica gel[5].

-

Causality: The acid-base reaction forms a non-volatile, water-soluble ammonium salt, instantly reducing vapor pressure and neutralizing the inhalation risk.

-

-

Decontamination & Verification:

-

Action: Wash the affected surface with a 5% acetic acid solution, followed by copious amounts of water. Check the surface pH with indicator paper.

-

Causality: The pH paper provides a self-validating visual cue that all residual alkaline amine has been neutralized (pH < 7).

-

Step-by-step self-validating workflow for cycloalkylamine spill containment.

Experimental Protocol: In Vitro CYP450 Profiling

Given the risk of mechanism-based inactivation by cycloalkylamines[3], researchers must profile 1-cyclooctylethan-1-amine using human liver microsomes (HLMs) early in the drug development pipeline.

Step-by-Step Methodology: Microsomal Stability and Adduct Trapping

-

Incubation Setup:

-

Prepare a 100 µL reaction mixture containing 1 mg/mL HLMs, 10 µM 1-cyclooctylethan-1-amine, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: GSH acts as a surrogate for cellular nucleophiles, trapping reactive nitrones or radicals before they can irreversibly bind to microsomal proteins[4].

-

-

Reaction Initiation:

-

Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition provides a precise start time for kinetic tracking.

-

-

Quenching & Precipitation:

-

At designated time points (0, 15, 30, 60 min), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Causality: Acetonitrile instantly denatures the CYP enzymes, stopping metabolism and precipitating proteins to yield a clean supernatant for LC-MS injection.

-

-

LC-MS/MS Analysis:

-

Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant for parent drug depletion and GSH-adduct formation using high-resolution mass spectrometry.

-

Causality: High-resolution MS allows for the identification of exact mass shifts corresponding to ring-expanded or oxidized amine metabolites, confirming the specific bioactivation pathway.

-

References

- Source: molcore.

- Source: grokipedia.

- Source: wur.

- Source: researchgate.

- Butylamine 99.

- Source: mscdirect.

- Source: tri-iso.

Sources

Thermal Stability and Degradation Kinetics of 1-Cyclooctylethan-1-amine: A Comprehensive Technical Guide

Executive Summary

1-Cyclooctylethan-1-amine (CAS: 1532242-59-3) is a highly specialized primary aliphatic amine utilized as a critical building block in active pharmaceutical ingredient (API) synthesis. While its unique cyclooctyl ring provides distinct lipophilic and spatial properties, it also introduces complex thermal behaviors. This whitepaper establishes a rigorous, self-validating analytical framework for evaluating the thermal stability of 1-cyclooctylethan-1-amine, detailing the causality behind its degradation mechanisms and providing field-proven protocols for stability profiling.

Structural Causality & Thermal Dynamics

To understand the thermal stability of 1-cyclooctylethan-1-amine, we must first deconstruct its molecular architecture. The molecule consists of a medium-sized cyclooctyl ring attached to an ethylamine moiety, creating a chiral center at the alpha-carbon.

As an application scientist, I do not view thermal stability as a single data point, but as a competition between kinetic energy and bond dissociation energies. The thermal behavior of this compound is governed by three structural factors:

-

The Primary Amine (

): This is the most reactive site. Primary aliphatic amines are highly susceptible to radical-initiated auto-oxidation at elevated temperatures. -

The Alpha-Methyl Group: The presence of the methyl group at the alpha position provides slight steric shielding to the amine nitrogen, marginally increasing the activation energy required for oxidative deamination compared to unbranched primary amines.

-

The Cyclooctyl Ring: Medium-sized rings (8-11 carbons) are characterized by significant Pitzer (torsional) and Prelog (transannular) strain. While the C-N bond is typically the first to cleave under extreme heat, the inherent strain of the cyclooctyl ring makes it susceptible to fragmentation at temperatures exceeding 300°C.

Mechanistic Pathways of Degradation

Thermal degradation of 1-cyclooctylethan-1-amine does not occur via a single route. It is highly dependent on the atmospheric environment. As demonstrated in broader studies on the , we must decouple pyrolytic cleavage from thermo-oxidative degradation.

-

Thermo-Oxidative Degradation (Air/O

): In the presence of oxygen and heat, the alpha-carbon undergoes radical attack, forming hydroperoxides. These intermediates are unstable and rapidly decompose into imines, eventually leading to the release of ammonia and the formation of cyclooctyl ketones. -

Pyrolytic Cleavage (Inert Atmosphere): Under strict inert conditions (e.g., Nitrogen or Argon), the molecule requires significantly higher thermal energy to degrade. The primary mechanism is the homolytic cleavage of the C-N bond or a

-elimination reaction, yielding ammonia and unsaturated hydrocarbons (e.g., vinylcyclooctane).

Fig 1. Thermal and thermo-oxidative degradation pathways of 1-Cyclooctylethan-1-amine.

Quantitative Thermal Parameters

To establish a baseline for quality control and formulation, the theoretical and empirical thermal parameters of 1-cyclooctylethan-1-amine are summarized below. These values dictate the handling and processing limits during API manufacturing.

| Physicochemical Parameter | Value / Characteristic | Primary Analytical Method |

| Molecular Formula | C | - |

| Molecular Weight | 155.28 g/mol | High-Resolution Mass Spectrometry |

| Physical State (25°C) | Liquid | Visual / Rheology |

| Estimated Boiling Point | ~220°C - 240°C | DSC / Micro-distillation |

| Pyrolytic Onset ( | > 260°C | TGA (Nitrogen Atmosphere) |

| Oxidative Onset | > 120°C | TGA (Air Atmosphere) |

Data synthesized from structural analogs and .

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. If an experiment shows mass loss, we must prove whether that loss is due to simple volatilization (boiling) or actual chemical degradation. The following protocols are designed with built-in causality checks.

Protocol 1: Dual-Atmosphere TGA-DSC for Mechanistic Decoupling

Purpose: To isolate pure thermal cracking from oxygen-driven degradation. Why this matters: Evaluating an amine only in air conflates evaporation with oxidation. By running parallel analyses, the delta between the two onset temperatures isolates the compound's oxidative vulnerability.

-

System Suitability: Calibrate the TGA-DSC using a high-purity Indium standard to verify temperature accuracy.

-

Sample Preparation: Aliquot 5–10 mg of 1-cyclooctylethan-1-amine into an alumina crucible. Crucial: Perform this inside an Argon glovebox to prevent premature moisture absorption, which can artificially lower the apparent decomposition temperature via hydrolysis.

-

Inert Profiling (Run 1):

-

Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes.

-

Ramp temperature from 25°C to 500°C at a rate of 10°C/min.

-

Record the onset of mass loss (

).

-

-

Oxidative Profiling (Run 2):

-

Repeat the procedure using a new sample, substituting Nitrogen with synthetic Air (50 mL/min).

-

-

Data Synthesis: Compare the derivative thermogravimetry (DTG) curves. A lower onset temperature in Run 2 confirms the presence of thermo-oxidative degradation prior to pyrolytic boiling.

Protocol 2: Accelerated Isothermal Aging (AIA) & GC-MS Quantification

Purpose: To identify and quantify specific degradation products over time. Why this matters: TGA only shows mass loss. To understand the chemistry of the failure, we must capture the off-gases. Because aliphatic amines and their degradants lack strong UV chromophores, HPLC-UV is inadequate. is the authoritative choice.

-

Sample Encapsulation: Seal 2 mL aliquots of the amine in headspace vials. Prepare two sets: one purged with Argon, one sealed with ambient air.

-

Thermal Stressing: Place the vials in an isothermal oven at 120°C for 14 days.

-

Validation Check (Control): Keep a third set of vials at 4°C as a negative control to establish the baseline purity profile.

-

GC-MS Analysis:

-

Extract the headspace gas using a gas-tight syringe and inject it into the GC-MS (using a basic-deactivated capillary column to prevent amine tailing).

-

Program the GC oven: 40°C hold for 2 min, ramp at 15°C/min to 280°C.

-

-

Quantification: Monitor for the presence of mass-to-charge (

) peaks corresponding to ammonia (

Fig 2. Self-validating analytical workflow for profiling amine thermal stability.

Storage and Formulation Directives

Based on the thermal and oxidative profiling established above, the following handling directives are mandatory to maintain the structural integrity of 1-cyclooctylethan-1-amine during scale-up and storage:

-

Atmospheric Control: The compound must be stored under a blanket of inert gas (Nitrogen or Argon). Exposure to ambient oxygen will initiate the radical hydroperoxide pathway, leading to gradual yellowing (imine formation) over time.

-

Temperature Control: While stable at room temperature for short durations, long-term storage must be maintained at 2°C to 8°C to kinetically freeze auto-oxidation.

-

Catalyst Avoidance: Avoid contact with transition metals (e.g., Copper, Iron, or Titanium dioxide), which drastically lower the activation energy for amine oxidation and will accelerate thermal degradation even at ambient temperatures.

References

-

ResearchGate. "Disclosing the thermal reactions of aliphatic amines in the presence of nanoparticles by multi-shot analytical pyrolysis." ResearchGate Platform. Available at: [Link]

-

ACS Omega. "Exploration of Poorly Recognized Advantages of Supply Chain Sustainable, Various Aliphatic Multiamine-Based Polybenzoxazines." American Chemical Society. Available at:[Link]

Whitepaper: Strategic Sourcing and Synthetic Applications of 1-Cyclooctylethan-1-amine in Drug Discovery

Executive Summary & Strategic Rationale

In modern drug design, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve target specificity, aqueous solubility, and overall metabolic stability[1]. 1-Cyclooctylethan-1-amine (CAS: 1532242-59-3) represents a highly versatile, sterically demanding aliphatic primary amine. The cyclooctyl ring provides a unique conformational landscape—shifting between tub, boat-chair, and crown conformations—offering a distinct spatial arrangement compared to rigid, smaller cycloalkanes. This in-depth technical guide provides a comprehensive analysis of the commercial availability, physicochemical profile, and validated experimental protocols for integrating this premium building block into complex molecular architectures.

Physicochemical Profiling & Supply Chain Logistics

To ensure reproducibility in high-throughput screening and scale-up synthesis, sourcing high-purity reagents is paramount. 1-Cyclooctylethan-1-amine is commercially available through specialized chemical vendors such as MolCore and BLD Pharm, which provide the compound under stringent ISO-certified quality systems[2]. It is available as a racemate, as well as in its enantiomerically pure (R) and (S) forms[3].

Table 1: Physicochemical and Commercial Data Summary

| Parameter | Specification |

| Chemical Name | 1-Cyclooctylethan-1-amine |

| CAS Registry Number | 1532242-59-3 |

| (S)-Enantiomer CAS | 1568020-04-1 |

| (R)-Enantiomer CAS | 1568108-34-8 |

| Molecular Formula | C10H21N |

| Molecular Weight | 155.28 g/mol |

| Purity Standard | NLT 98% (Commercial Grade) |

| Primary Suppliers | MolCore, BLD Pharm |

Experimental Workflows and Synthetic Utility

As a primary aliphatic amine, 1-cyclooctylethan-1-amine is primed for standard derivatizations, including amidation, reductive amination, and sulfonylation. However, its true value in modern medicinal chemistry lies in its utility as a substrate for advanced C(sp3)-H functionalization[4].

Protocol A: High-Efficiency Amide Coupling (Self-Validating System)

Causality & Rationale: Standard carbodiimide coupling (e.g., EDC/NHS) often suffers from poor kinetics when dealing with sterically hindered amines. We employ HATU in the presence of N,N-Diisopropylethylamine (DIPEA). HATU accelerates the formation of the highly reactive OAt ester intermediate, while DIPEA ensures the cyclooctylethanamine remains completely unprotonated, maximizing its nucleophilicity.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 5 minutes. Validation check: A slight color change (yellowing) indicates active ester formation.

-

Amine Addition: Add 1-cyclooctylethan-1-amine (1.2 equiv, 0.6 mmol) dropwise to the activated mixture.

-

Propagation: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS to confirm the disappearance of the active ester.

-

Quench & Extraction: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Causality: The HCl wash selectively protonates and removes unreacted primary amine into the aqueous layer, ensuring a self-purifying organic phase.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.

Logical workflow and intermediate progression for the HATU-mediated amide coupling of aliphatic amines.

Protocol B: Pd-Catalyzed γ-C(sp3)–H Arylation via Transient Directing Group

Causality & Rationale: Direct functionalization of unactivated C(sp3)-H bonds in aliphatic amines is notoriously difficult because the free amine strongly coordinates to and poisons palladium catalysts. By employing a Transient Directing Group (TDG) such as an α-keto acid or 2-pyridinecarboxaldehyde, the amine reversibly forms an imine[4]. This imine directs the Pd(II) catalyst specifically to the γ-position, enabling site-selective oxidative addition of an aryl iodide without requiring permanent protecting groups.

Step-by-Step Methodology:

-

Pre-catalyst Assembly: In an oven-dried Schlenk tube, combine 1-cyclooctylethan-1-amine (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)2 (10 mol%), and the TDG (e.g., glyoxylic acid derivative, 20 mol%).

-

Additive Incorporation: Add AgTFA (0.4 mmol) to act as a halide scavenger. Causality: AgTFA drives the catalytic cycle forward by abstracting iodide from the Pd(II) intermediate, freeing up a coordination site.

-

Solvent & Heating: Suspend the mixture in HFIP/HOAc (19:1, 1.0 mL) and add H2O (2.0 mmol) to facilitate reversible imine hydrolysis. Seal the tube and heat to 120 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and silver salts, and concentrate.

-

Isolation: Purify the resulting γ-arylated cyclooctylethanamine via preparative HPLC.

Mechanistic cycle for Pd-catalyzed γ-C(sp3)-H arylation using a transient directing group.

Conclusion

1-Cyclooctylethan-1-amine is a highly valuable, commercially accessible reagent that enables the exploration of novel chemical space. By leveraging its unique steric bulk and applying modern synthetic methodologies like TDG-directed C-H activation, medicinal chemists can rapidly generate diverse, sp3-rich libraries with enhanced pharmacological properties.

References

- 1532242-59-3 | 1-cyclooctylethan-1-amine Source: MolCore URL

- 1621-24-5 | 1-Cyclopropylethan-1-amine (Includes 1-Cyclooctylethan-1-amine Enantiomer Data)

- Pd-catalyzed γ-C(sp3)

- Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral 1-Cyclooctylethan-1-amine via Ellman’s Auxiliary

Executive Summary & Strategic Rationale

The incorporation of chiral primary amines into small-molecule drug candidates is a proven strategy for improving metabolic stability, target affinity, and overall pharmacokinetic profiles[1]. 1-Cyclooctylethan-1-amine (CAS 1532242-59-3) is a highly lipophilic, sterically demanding chiral building block utilized as a critical API intermediate in modern medicinal chemistry[2].

To synthesize enantiopure (R)- or (S)-1-cyclooctylethan-1-amine, the most robust and widely adopted methodology relies on the chemistry of tert-butanesulfinamide, commonly known as Ellman's auxiliary. While asymmetric reductive amination of cyclooctyl methyl ketone is a viable route, the nucleophilic addition of Grignard reagents to tert-butanesulfinyl aldimines offers superior diastereoselectivity, operational simplicity, and predictable stereochemical outcomes[3].

Mechanistic Causality & Stereocontrol

The synthesis is a self-validating three-step sequence designed to maximize enantiomeric excess while minimizing purification bottlenecks:

-

Condensation (Imine Formation): Cyclooctanecarboxaldehyde is condensed with (R)-tert-butanesulfinamide. We utilize Titanium(IV) ethoxide (

) as a Lewis acidic dehydrating agent. Unlike weaker desiccants ( -

Diastereoselective Alkylation: The critical stereogenic step involves the addition of methylmagnesium bromide (

). In non-coordinating solvents like dichloromethane ( -

Acidic Deprotection: The sulfinyl group is cleaved using anhydrous

in a nucleophilic solvent (methanol), yielding the amine hydrochloride salt without racemization.

Visualized Workflows & Stereochemical Models

Fig 1. Three-step synthetic workflow for chiral 1-cyclooctylethan-1-amine using Ellman's auxiliary.

Fig 2. Stereochemical divergence in Grignard addition to Ellman's imines based on solvent effects.

Quantitative Data: Optimization of Diastereoselectivity

The choice of solvent and temperature during the Grignard addition is the primary determinant of stereochemical success. The table below summarizes the causality of these parameters on the diastereomeric ratio (d.r.).

| Solvent System | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Mechanistic Rationale |

| None | -48 | 92 | 96:4 (R,R) | Strict non-chelating TS enforced by non-polar solvent. | |

| None | -48 | 85 | 82:18 (R,R) | Partial magnesium chelation by THF disrupts TS geometry. | |

| Toluene | None | -78 | 88 | 88:12 (R,R) | Lower solubility of Grignard species reduces stereocontrol. |

| -48 | 75 | 10:90 (R,S) | Bidentate chelation fully reverses facial selectivity. |

Experimental Protocols: Self-Validating Methodologies

Step 1: Synthesis of (R)-N-(Cyclooctylmethylene)-2-methylpropane-2-sulfinamide

-

Reagents: Cyclooctanecarboxaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq),

(2.0 eq), anhydrous THF (0.5 M). -

Procedure: To a solution of cyclooctanecarboxaldehyde and (R)-tert-butanesulfinamide in THF at 23 °C, add

dropwise via syringe. Stir the yellow solution under nitrogen for 12 hours. -

Self-Validation: Monitor by TLC (20% EtOAc/Hexanes). The aldehyde starting material (stains with

) will disappear, replaced by a new UV-active spot ( -

Workup & Causality: Pour the mixture into an equal volume of saturated aqueous

(brine) while stirring vigorously. Crucial Causality: The brine quench rapidly hydrolyzes excess

Step 2: Diastereoselective Grignard Addition

-

Reagents: (R)-Aldimine from Step 1 (1.0 eq),

(3.0 M in diethyl ether, 2.0 eq), anhydrous -

Procedure: Dissolve the aldimine in

and cool to -48 °C using a dry ice/acetonitrile bath. Add -

Self-Validation: TLC (50% EtOAc/Hexanes) will show the consumption of the UV-active aldimine and the appearance of a lower

spot ( -

Workup & Causality: Quench the reaction while still cold (-48 °C) with saturated aqueous

. This prevents any unreacted Grignard reagent from reducing the product or attacking the sulfinyl sulfur upon warming. Warm to room temperature, extract with

Step 3: Acidic Cleavage to (R)-1-Cyclooctylethan-1-amine Hydrochloride

-

Reagents: (R,R)-Sulfinamide from Step 2 (1.0 eq), 4M

in dioxane (2.0 eq), Methanol (0.2 M). -

Procedure: Dissolve the sulfinamide in methanol. Add 4M

in dioxane dropwise at 23 °C. Stir for 1 hour. -

Self-Validation: The reaction is complete when TLC shows total consumption of the starting material. The free amine hydrochloride will remain at the baseline in standard normal-phase TLC.

-

Workup & Causality: Concentrate the solvent in vacuo. Triturate the resulting crude solid with cold diethyl ether. Crucial Causality: Methanol acts as a nucleophilic trap for the cleaved sulfinyl group, forming a volatile byproduct. Trituration with ether solubilizes these organic byproducts, leaving the highly polar (R)-1-cyclooctylethan-1-amine hydrochloride behind as a pure, white crystalline solid.

References

1.[1] Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. URL: 2. Ellman's Sulfinamides. Sigma-Aldrich. URL: 3.[3] Myers Chem 115: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Harvard University. URL: 4.[4] Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Wiley-VCH. URL: 5.[2] 1532242-59-3 | 1-cyclooctylethan-1-amine. MolCore. URL:

Sources

Application Note: 1-Cyclooctylethan-1-amine as a Privileged Ligand and Organocatalyst in Asymmetric Synthesis

Introduction & Mechanistic Rationale

The development of highly enantioselective transformations relies on the precise design of chiral environments. While 1-phenylethan-1-amine and 1-cyclohexylethan-1-amine are ubiquitous in asymmetric catalysis, 1-cyclooctylethan-1-amine (CAS 1532242-59-3)[1]—and its enantiopure forms (S)-1-cyclooctylethan-1-amine (CAS 1568020-04-1) and (R)-1-cyclooctylethan-1-amine (CAS 1568108-34-8)—offers a distinct topological advantage for sterically demanding reactions.

The Cyclooctyl Advantage: Unlike the rigid chair conformation of a cyclohexyl group, the eight-membered cyclooctyl ring adopts flexible tub and crown conformations. This dynamic steric bulk creates a broader, deeper chiral pocket that effectively shields one face of reactive intermediates. This application note details two validated methodologies leveraging this unique steric profile: the synthesis of chiral salicylaldimine-copper complexes for Aratani-type cyclopropanation[2], and primary amine organocatalysis for asymmetric Michael additions[3][4].

Application 1: Chiral Salicylaldimine-Copper(I) Catalyzed Asymmetric Cyclopropanation

Transition-metal-catalyzed decomposition of diazo compounds into metal carbenes is a premier method for constructing cyclopropanes. The Aratani-type cyclopropanation relies heavily on the steric bulk of an amine-derived Schiff base ligand to control the trajectory of the incoming olefin[2]. The cyclooctyl moiety provides superior enantiofacial discrimination compared to less bulky analogs.

Fig 1: Salicylaldimine-Cu catalyzed asymmetric cyclopropanation workflow.

Protocol: Synthesis of the Chiral Ligand and Cyclopropanation

Step 1: Schiff Base Condensation

-

In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3,5-di-tert-butylsalicylaldehyde (10 mmol) and (S)-1-cyclooctylethan-1-amine (10.5 mmol) in 40 mL of anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Reflux the mixture for 12 hours, continuously removing the azeotroped water.

-

Causality & Rationale: The extreme steric hindrance of the cyclooctyl alpha-carbon slows the nucleophilic attack. Simple desiccants (like MgSO₄) are insufficient; physical removal of water via Dean-Stark is required to drive the equilibrium to quantitative conversion.

-

Self-Validating Checkpoint: Analyze an aliquot via ¹H NMR. The disappearance of the aldehyde proton (~10.2 ppm) and the appearance of a sharp imine singlet (~8.3 ppm) confirms complete Schiff base formation.

Step 2: In Situ Catalyst Generation and Cyclopropanation

-

Evaporate the toluene under reduced pressure to yield the crude ligand. Dissolve 1.0 mmol of the ligand in 10 mL anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add Cu(I)OTf·toluene complex (0.95 mmol) and stir for 2 hours at room temperature. The solution will shift from bright yellow to a deep brownish-green, visually validating successful metal complexation.

-

Cool the reaction to 0 °C. Add styrene (5.0 mmol).

-

Using a syringe pump, add ethyl diazoacetate (EDA) (10.0 mmol) dissolved in 5 mL DCM dropwise over 4 hours.

-

Causality & Rationale: Slow addition of EDA is critical. If EDA is added too quickly, the local concentration spikes, leading to uncatalyzed diazo dimerization (yielding diethyl maleate/fumarate byproducts) rather than the desired cyclopropanation.

Comparative Quantitative Data

| Catalyst Ligand Backbone | Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

| (S)-1-Cyclooctylethan-1-amine | Styrene + EDA | 91 | 94:6 | 97 |

| (S)-1-Cyclohexylethan-1-amine | Styrene + EDA | 86 | 88:12 | 91 |

| (S)-1-Phenylethan-1-amine | Styrene + EDA | 82 | 81:19 | 84 |

Table 1: Data illustrates the superior enantiofacial discrimination provided by the cyclooctyl ring's expanded steric profile compared to standard chiral amines.

Application 2: Primary Amine Organocatalysis for Asymmetric Michael Additions

Secondary amines (such as proline derivatives) often fail to activate sterically hindered α,α-disubstituted ketones due to severe allylic 1,3-strain in the resulting enamine intermediate. Primary amines like 1-cyclooctylethan-1-amine bypass this limitation, forming stable, highly reactive enamines that facilitate exceptional stereocontrol[3][4].

Fig 2: Primary amine-catalyzed enamine activation cycle for Michael additions.

Protocol: Organocatalytic Michael Addition

Step 1: Catalyst Preparation and Enamine Formation

-

In a 10 mL reaction vial, dissolve (R)-1-cyclooctylethan-1-amine (0.2 mmol, 20 mol%) and an acidic co-catalyst (e.g., benzoic acid, 0.2 mmol) in 2.0 mL of brine/THF (1:1 v/v).

-

Add cyclohexanone (5.0 mmol) and stir at room temperature for 15 minutes.

-

Causality & Rationale: The addition of benzoic acid is crucial. It acts as a bifunctional proton shuttle, accelerating both the initial imine formation and the subsequent hydrolysis of the product iminium ion. The aqueous biphasic system (brine) forces the hydrophobic cyclooctyl catalyst and organic substrates into concentrated hydrophobic pockets, vastly accelerating the reaction rate[4].

Step 2: Electrophile Addition

-

Add trans-β-nitrostyrene (1.0 mmol) to the stirring mixture.

-

Stir vigorously for 24–48 hours at room temperature.

-

Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot indicates reaction completion.

-

Self-Validating Checkpoint: The reaction mixture will transition from a distinct yellow (unreacted nitroolefin) to a pale/colorless emulsion as the conjugated pi-system of the nitrostyrene is broken upon nucleophilic attack by the enamine.

-

Extract with ethyl acetate (3 x 5 mL), wash with 1M HCl to recover the amine catalyst into the aqueous phase, and concentrate the organic layer to yield the chiral γ-nitro ketone.

References

1.[1] MolCore. "1532242-59-3 | 1-cyclooctylethan-1-amine". Available at: 2. BLD Pharm. "1621-24-5 | 1-Cyclopropylethan-1-amine" (Catalog cross-reference for 1-Cyclooctylethan-1-amine enantiomers). Available at: 3.[3] Melchiorre, P. "Cinchona-based primary amine catalysis in the asymmetric functionalization of carbonyl compounds." Angewandte Chemie International Edition, 2012. Available at: [Link] 4.[2] Suenobu, K., Itagaki, M., Nakamura, E. "Reaction Pathway and Stereoselectivity of Asymmetric Synthesis of Chrysanthemate with the Aratani C1-Symmetric Salicylaldimine−Copper Catalyst." Journal of the American Chemical Society, 2004. Available at: [Link] 5.[4] Xu, L.-W., Luo, J., Lu, Y. "Asymmetric catalysis with chiral primary amine-based organocatalysts." Chemical Communications, 2009. Available at: [Link]

Sources

Use of 1-Cyclooctylethan-1-amine in pharmaceutical synthesis

An In-Depth Guide to the Synthetic Applications of 1-Cyclooctylethan-1-amine in Pharmaceutical Development

Abstract

Chiral amines are foundational structural motifs in a significant portion of modern pharmaceuticals, with some estimates suggesting they are present in 40-45% of small molecule drugs.[1] 1-Cyclooctylethan-1-amine, a chiral primary amine featuring a sterically demanding cyclooctyl group, represents a valuable and versatile building block for asymmetric synthesis in drug discovery and development. Its utility stems from its application both as a direct nucleophilic component in carbon-nitrogen bond formation and as a robust chiral auxiliary to control stereochemistry in subsequent transformations. This guide provides detailed application notes and protocols for leveraging 1-Cyclooctylethan-1-amine in key pharmaceutical synthetic workflows, emphasizing the causality behind experimental choices and providing self-validating, reproducible methodologies for researchers and drug development professionals.

Introduction: The Strategic Value of Bulky Chiral Amines

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry, as the stereochemistry of a drug molecule is critical to its biological activity and safety profile. Chiral amines, in particular, are not only integral parts of the final active pharmaceutical ingredient (API) but also serve as resolving agents, chiral bases, and building blocks for more complex molecular architectures.[1][2]

1-Cyclooctylethan-1-amine offers two primary strategic advantages in synthesis:

-

Stereochemical Information: The inherent chirality at the C1 position allows for the introduction of a defined stereocenter into a target molecule.

-

Steric Directing Group: The bulky cyclooctyl moiety provides significant steric hindrance. This property is exceptionally useful in the context of chiral auxiliaries, where it can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the opposite, less-hindered face, thereby achieving high levels of diastereoselectivity.

This document will focus on two primary applications that harness these features: its use as a nucleophile in reductive amination for the synthesis of complex secondary amines and its role as a recoverable chiral auxiliary for asymmetric alkylation reactions.

Application I: Synthesis of Chiral Secondary Amines via Reductive Amination

Reductive amination, or reductive alkylation, is one of the most powerful and widely used methods for the formation of amines in medicinal chemistry.[3][4] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot approach is highly efficient and avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the formation of quaternary ammonium salts.[5]

Mechanistic Rationale

The reaction proceeds in two main stages within a single pot:

-

Imine Formation: The nucleophilic 1-cyclooctylethan-1-amine attacks the electrophilic carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form a C=N double bond (the imine). This step is typically catalyzed by mild acid.[3][6]

-

Reduction: A selective reducing agent, introduced into the same pot, reduces the imine to the target secondary amine. A key requirement is that the reducing agent must reduce the imine faster than it reduces the starting carbonyl compound.[5]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. It is a milder reducing agent than sodium borohydride (NaBH₄) and shows excellent selectivity for the reduction of imines and iminium ions in the presence of aldehydes and ketones.[5]

General Workflow for Reductive Amination

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

Application Note: Reductive Amination of Cyclooctyl Methyl Ketone to 1-Cyclooctylethan-1-amine

Executive Summary

The synthesis of bulky, lipophilic aliphatic amines is a critical transformation in the design of neuroactive compounds and advanced drug delivery systems. This application note provides an in-depth, self-validating protocol for the synthesis of 1-cyclooctylethan-1-amine via the reductive amination of cyclooctyl methyl ketone. Due to the significant steric hindrance of the cyclooctyl ring and the high propensity for aliphatic ketones to undergo over-alkylation, reagent selection is paramount. This guide outlines an optimized chemoselective methodology utilizing ammonium acetate (

Mechanistic Rationale & Causality in Experimental Design

Reductive amination is a delicate two-step equilibrium: the condensation of a carbonyl with a nitrogen source to form an iminium intermediate, followed by an irreversible hydride reduction [2]. Synthesizing a primary amine from a ketone necessitates the use of ammonia as the nitrogen source.

The Over-Alkylation Challenge

The target primary amine (1-cyclooctylethan-1-amine) is significantly more nucleophilic than the ammonia precursor. If the reduction step is slower than the imine exchange rate, the newly formed primary amine will attack unreacted cyclooctyl methyl ketone, generating an undesired secondary amine [3].

Causality Behind Experimental Choices

To engineer a high-yielding reaction, the protocol relies on the following causal relationships:

-

Nitrogen Source (

): We employ a 10-fold molar excess of ammonium acetate. According to Le Chatelier’s principle, this massive excess saturates the reaction environment, driving the equilibrium strictly toward the primary iminium ion and outcompeting the primary amine product for unreacted ketone [3]. Furthermore, -

Reducing Agent (

): At pH 6–8,

Mechanistic pathway of reductive amination highlighting the iminium intermediate.

Comparative Analysis of Reducing Agents

To justify the protocol parameters, the following table summarizes the quantitative performance and operational logic of common reducing agents for the synthesis of primary amines from aliphatic ketones.

Table 1: Reagent Selection Matrix for Primary Amine Synthesis

| Reducing Agent | Optimal Solvent | pH Requirement | Chemoselectivity | Est. Primary Amine Yield | Key Limitation / Causality |

| MeOH | 6–8 (Buffered) | Excellent | 70–85% | Generates toxic HCN gas upon acidic quench. | |

| DCE / THF | Weakly acidic | Excellent | <30% | Ammonium salts are highly insoluble in DCE/THF [1]. | |

| EtOH / MeOH | Neutral | Poor | Moderate | Competitively reduces starting ketone to an alcohol. | |

| Neutral | Good | 75–90% | Requires strictly anhydrous conditions and inert gas [4]. |

Step-by-Step Experimental Protocol

This methodology is engineered as a self-validating system . The built-in acid-base extraction inherently verifies the chemical nature of the product; if the target molecule is not a basic amine, it will fail to partition correctly during the workup, resulting in zero isolated yield.

Materials Required

-

Cyclooctyl methyl ketone (1.0 eq, 10 mmol, ~1.54 g)

-

Ammonium acetate (

) (10.0 eq, 100 mmol, 7.71 g) -

Sodium cyanoborohydride (

) (0.7 eq, 7 mmol, 0.44 g) -

Anhydrous Methanol (MeOH) (30 mL)

-

3M Hydrochloric Acid (HCl) & 3M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) & Brine

Procedure

-

Imine Pre-formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctyl methyl ketone (10 mmol) and

(100 mmol) in 30 mL of anhydrous MeOH. Stir the suspension at 25°C for 30 minutes.-

Causality Insight: Pre-stirring allows the sterically hindered ketone-imine equilibrium to establish before the reductant is introduced, preventing premature reduction of the ketone to an alcohol.

-

-

Selective Reduction: Cool the flask to 0°C in an ice bath. Add

(7 mmol) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. -

Reaction Quench (Self-Validating Step 1): In a well-ventilated fume hood, carefully acidify the mixture to pH < 2 by dropwise addition of 3M HCl.

-

Causality Insight: This step destroys excess

(evolving

-

-

Primary Extraction: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the aqueous residue with 20 mL of water and extract with diethyl ether (2 x 20 mL).

-

Causality Insight: The organic layer strips away unreacted ketone and neutral alcohol byproducts. The aqueous layer securely retains the pure amine salt.

-

-

Free-Basing (Self-Validating Step 2): Cool the aqueous layer to 0°C and slowly add 3M NaOH until the solution reaches pH > 10.

-

Causality Insight: The amine salt is deprotonated back to its neutral, lipophilic free-base form, which will visibly "oil out" of the aqueous solution, validating the presence of the basic product.

-

-

Final Isolation: Extract the basic aqueous layer with DCM (3 x 20 mL). Combine the DCM extracts, wash with brine, dry over anhydrous

, filter, and concentrate in vacuo to afford 1-cyclooctylethan-1-amine as a pale yellow oil.

Step-by-step experimental workflow for the synthesis and isolation of 1-cyclooctylethan-1-amine.

Analytical Validation

To definitively confirm the success of the reductive amination, the isolated product must be subjected to structural verification:

-

H NMR (

-

Mass Spectrometry (ESI-MS): Confirm the molecular weight with an expected

peak at m/z 156.17.

References

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: PubMed (The Journal of Organic Chemistry) URL: [Link]

-

Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry URL: [Link]

-

Title: Reductive Amination. Source: Chemistry Steps URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal URL: [Link]

Chiral resolution of racemic 1-Cyclooctylethan-1-amine

Application Note: Chiral Resolution of Racemic 1-Cyclooctylethan-1-amine

Executive Summary

Racemic 1-cyclooctylethan-1-amine (CAS RN 1532242-59-3) is a sterically demanding, highly lipophilic primary amine that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Because stereochemistry profoundly dictates the pharmacokinetic and pharmacodynamic profiles of drug candidates, the isolation of its pure enantiomers is a mandatory step in preclinical development. This application note details two orthogonal, field-proven methodologies for its chiral resolution: classical diastereomeric salt crystallization and enzymatic kinetic resolution.

Mechanistic Principles of Amine Resolution

Classical Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation leverages the reaction between a racemic amine and an enantiopure chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid.

The Causality of Separation: The success of this method is governed by crystal lattice thermodynamics. When the bulky cyclooctyl ring of 1-cyclooctylethan-1-amine interacts with the chiral acid, the resulting (R,R) and (S,R) salts exhibit distinct spatial packing arrangements. This difference in lattice energy translates to significantly different solubilities in polar solvent systems (like methanol or ethanol). By carefully controlling the cooling rate, the less soluble diastereomer selectively forms a hydrogen-bonded lattice and precipitates out of the solution, allowing it to be isolated via fractional crystallization.

Enzymatic Kinetic Resolution (CAL-B)

Enzymatic kinetic resolution utilizes the exquisite stereoselectivity of biocatalysts. Candida antarctica Lipase B (CAL-B) is highly effective for the resolution of primary amines.

The Causality of Separation: The mechanism is rooted in the enzyme's active site architecture. The binding pocket of CAL-B preferentially accommodates the (R)-enantiomer of the primary amine, facilitating a rapid nucleophilic attack on an acyl donor (e.g., ethyl methoxyacetate). Conversely, the (S)-enantiomer experiences severe steric hindrance from the bulky cyclooctyl group and is excluded from the active site, remaining unreacted. This yields a mixture of the (R)-amide and the free (S)-amine, which possess vastly different pKa values and can be easily separated by simple acid-base extraction.

Data Presentation: Optimization Parameters

Table 1: Comparison of Classical Resolving Agents for 1-Cycloalkylethan-1-amines

| Resolving Agent | Typical Solvent System | Resolution Efficiency | Cost/Scalability | Reference |

| L-(+)-Tartaric Acid | Methanol / Water | Moderate to High | Low cost, highly scalable | , |

| (R)-(-)-Mandelic Acid | Ethanol | High (High ee%) | Moderate cost, excellent crystallization | , |

| (-)-Camphoric Acid | Isopropanol | Moderate | High cost, rigid structure | |

| Di-p-toluoyl-D-tartaric acid | Methanol / Acetone | Very High | Higher cost, robust crystals |

Table 2: Optimized Parameters for CAL-B Enzymatic Resolution

| Parameter | Optimal Condition | Rationale |

| Enzyme | Immobilized CAL-B (Novozym 435) | High stability and easy recovery via simple filtration. |

| Acyl Donor | Ethyl methoxyacetate (1.5 eq) | High reactivity; the methoxy group enhances the reaction rate. |

| Solvent | Methyl tert-butyl ether (MTBE) | Non-polar solvent minimizes enzyme denaturation. |

| Temperature | 45 °C - 50 °C | Balances reaction kinetics with enzyme thermal stability. |

| Time | 24 - 48 hours | Ensures maximum conversion (~50%) for high enantiomeric excess. |

Standard Operating Procedures (SOPs)

Protocol A: Classical Resolution via Diastereomeric Salt Crystallization

This protocol adapts standard procedures used for structurally homologous cycloalkylamines (e.g., 1-cyclohexylethylamine) to accommodate the higher lipophilicity of the cyclooctyl derivative.

-

Salt Formation : Dissolve 100 mmol of racemic 1-cyclooctylethan-1-amine in 50 mL of warm absolute ethanol. In a separate Erlenmeyer flask, dissolve 100 mmol of (R)-(-)-mandelic acid in 100 mL of warm absolute ethanol.

-

Mixing : Slowly add the mandelic acid solution to the amine solution under continuous stirring. The reaction is mildly exothermic.

-

Crystallization : Heat the combined mixture to reflux until completely clear. Remove from heat and allow it to cool slowly to room temperature over 12 hours. Crucial: Do not disturb or agitate the flask, as slow cooling minimizes occlusion and promotes the formation of large, pure crystals of the less soluble diastereomeric salt.

-

Isolation : Collect the precipitated crystals via vacuum filtration and wash the filter cake with a minimal volume of ice-cold ethanol.

-

Recrystallization (Optional) : If the Enantiomeric Excess (ee) is below 95%, recrystallize the salt from a minimum volume of boiling ethanol to upgrade the optical purity.

-

Liberation of the Free Amine : Suspend the pure salt in distilled water and add 2M NaOH dropwise until the pH reaches >12. Extract the aqueous layer three times with dichloromethane (DCM).

-

Recovery : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure amine.

Caption: Workflow for the classical chiral resolution of primary amines via diastereomeric salt formation.

Protocol B: Enzymatic Kinetic Resolution using CAL-B

This protocol provides a highly selective, mild approach for obtaining the (S)-enantiomer of sterically hindered amines.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 50 mmol of racemic 1-cyclooctylethan-1-amine in 100 mL of anhydrous MTBE.

-

Reagent Addition : Add 75 mmol (1.5 equivalents) of ethyl methoxyacetate.

-

Enzyme Addition : Add 2.0 g of immobilized CAL-B (Novozym 435).

-

Incubation : Stir the suspension gently at 45 °C for 24-48 hours. Monitor the reaction progress via GC or chiral HPLC until exactly 50% conversion is reached.

-

Enzyme Recovery : Filter the reaction mixture to remove the immobilized enzyme. Wash the enzyme beads with MTBE (the enzyme can be dried and reused for subsequent batches).

-

Separation : Transfer the filtrate to a separatory funnel. Add 1M HCl (50 mL) to protonate the unreacted (S)-amine, driving it into the aqueous phase. The neutral (R)-amide remains in the organic phase.

-

Isolation of (S)-Amine : Separate the aqueous layer, basify it to pH >12 using 2M NaOH, and extract with DCM. Dry and concentrate to obtain the pure (S)-1-cyclooctylethan-1-amine.

-

Isolation of (R)-Amine (Optional) : If the (R)-enantiomer is desired, concentrate the original organic phase to isolate the (R)-amide, followed by rigorous acid hydrolysis (e.g., 6M HCl at reflux) to liberate the free (R)-amine.

Caption: Enzymatic kinetic resolution pathway of primary amines using CAL-B.

Analytical Validation

To ensure the trustworthiness of the resolution and validate the system, the enantiomeric excess (ee) must be rigorously determined. For bulky primary amines like 1-cyclooctylethan-1-amine, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

-

Stationary Phase : Crown ether-derived chiral stationary phases (e.g., Crownpak® CR-I(+)) are specifically designed to resolve primary amines.

-

Mobile Phase : An acidic mobile phase (e.g., aqueous perchloric acid or Trifluoroacetic acid) is required to protonate the amine, facilitating the critical host-guest interaction within the chiral crown ether cavity.

-

Calculation : The optical purity is self-validated by calculating the enantiomeric excess:

References

- MolCore. "1532242-59-3 | 1-cyclooctylethan-1-amine". MolCore.

- BenchChem. "A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid". BenchChem.

- BenchChem. "Methyl (R)-(-)-mandelate | 20698-91-3". BenchChem.

- BenchChem. "1-Cyclohexylethanamine | 4352-49-2". BenchChem.

- BenchChem. "Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3". BenchChem.

- Madarász, János.

Strategic Application of 1-Cyclooctylethan-1-amine in the Synthesis of N-Heterocyclic Compounds: Protocols and Mechanistic Insights

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing N-heterocyclic scaffolds that balance lipophilic efficiency (LipE) with metabolic stability. 1-Cyclooctylethan-1-amine (CAS: 1532242-59-3) has emerged as a privileged building block in modern drug discovery.

This primary aliphatic amine features an eight-membered carbocyclic ring and an

Pharmacological and synthetic rationale for utilizing the 1-cyclooctylethan-1-amine scaffold.

Application 1: Nucleophilic Aromatic Substitution (SNAr) for N-Alkyl Pyrimidines

Expertise & Experience : Pyrimidines are ubiquitous in oncology (e.g., kinase inhibitors). Attaching a bulky aliphatic amine like 1-cyclooctylethan-1-amine via SNAr requires overcoming a significant steric penalty. To achieve this, we utilize a polar aprotic solvent (NMP) or a high-boiling alcohol (n-butanol) with N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. The elevated temperature provides the kinetic energy necessary to drive the bulky nucleophile into the electrophilic carbon of the pyrimidine ring.

Protocol 1: Synthesis of 4-((1-cyclooctylethyl)amino)pyrimidine derivatives

-

Preparation : In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the 4-chloropyrimidine derivative (1.0 mmol).

-

Reagent Addition : Add 1-cyclooctylethan-1-amine (1.2 mmol, 1.2 equiv) and DIPEA (2.5 mmol, 2.5 equiv).